(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
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Overview
Description
(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate is a chiral compound with significant importance in organic chemistry. This compound features multiple stereocenters, making it a subject of interest for stereochemical studies and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to maintain the integrity of the stereocenters.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control over reaction conditions and can improve yield and purity compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the molecule or to alter its stereochemistry.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference compound in stereochemical studies.
Biology: The compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and steric effects that influence the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application, but they generally include modulation of enzyme activity and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry used in biological studies.
(2R,3S)-Phenylisoserine Esters: These compounds share similar functional groups and are used in the synthesis of taxoids.
Uniqueness
What sets (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate apart is its specific combination of stereocenters and functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stereochemical purity .
Properties
IUPAC Name |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHXRCKXIVVCN-XLDPMVHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)([C@@H]([C@H]1COC(O1)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680992 |
Source
|
Record name | ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93635-76-8 |
Source
|
Record name | ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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